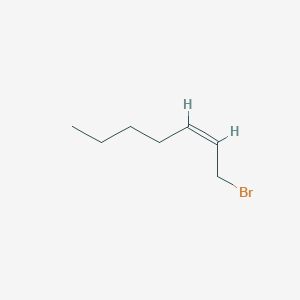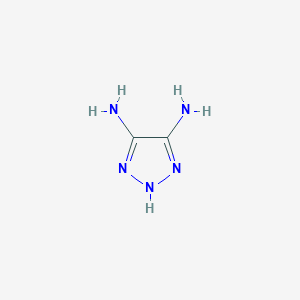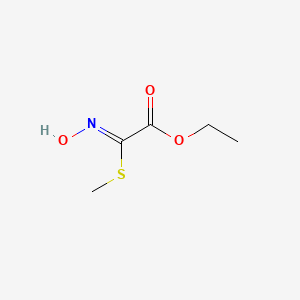![molecular formula C34H66O4 B13781994 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves multiple steps, including the preparation of the individual alkyl chains and their subsequent esterification with hexanedioic acid. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the behavior of long-chain alkyl groups.
Biology: It may be used in studies involving lipid metabolism and the interactions of long-chain fatty acids with biological membranes.
Industry: It can be used in the formulation of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves its interaction with specific molecular targets and pathways. The ester functional groups may undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The long alkyl chains may also interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, butyl 8-methylnonyl ester: This compound has a similar ester structure but differs in the aromatic ring and the specific alkyl chains.
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound also contains ester functional groups but has different alkyl chains and is commonly used as a plasticizer.
The uniqueness of this compound lies in its specific combination of alkyl chains and ester groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C34H66O4 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-7-10-12-20-32(28-30(6)9-3)21-17-27-38-34(36)23-14-13-22-33(35)37-26-16-15-19-31(18-11-8-2)25-24-29(4)5/h29-32H,7-28H2,1-6H3/t30-,31+,32+/m1/s1 |
InChI Key |
RAOCGRRIIGUDCV-RTOKGZNSSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCOC(=O)CCCCC(=O)OCCCC[C@H](CCCC)CCC(C)C)C[C@H](C)CC |
Canonical SMILES |
CCCCCC(CCCOC(=O)CCCCC(=O)OCCCCC(CCCC)CCC(C)C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


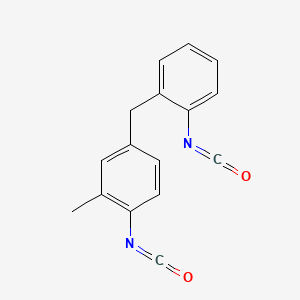
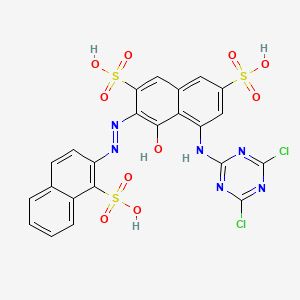
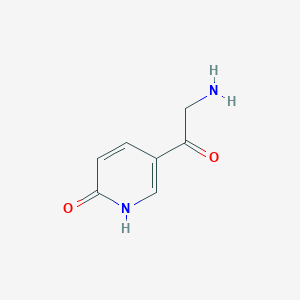
iridium(III)](/img/structure/B13781928.png)
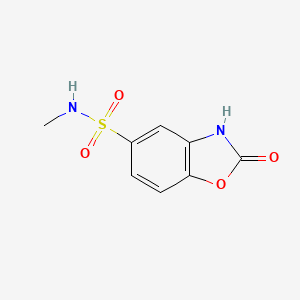
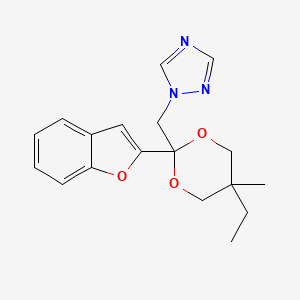
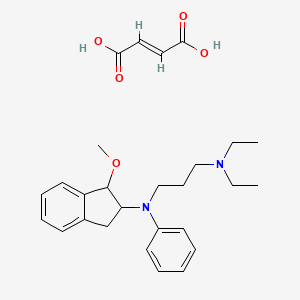
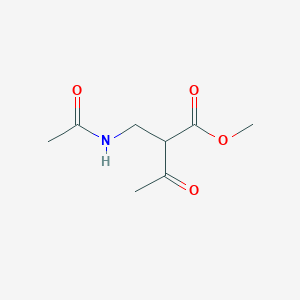
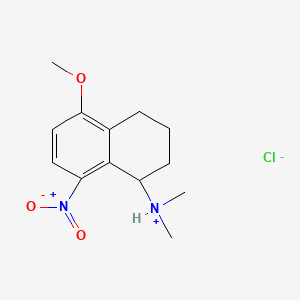
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
